molecular formula C12H16ClNO2 B3088433 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride CAS No. 1185298-64-9

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride

Cat. No.: B3088433
CAS No.: 1185298-64-9
M. Wt: 241.71
InChI Key: HYNZDXUIQRYVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride is a heterocyclic organic compound with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.72 g/mol . Its CAS registry number is 799266-56-1, and it is cataloged under MDL number MFCD06800577 . Structurally, it consists of a butyric acid chain linked to a 1,3-dihydro-isoindole moiety, with the hydrochloride salt enhancing its stability and solubility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13;/h1-2,4-5H,3,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZDXUIQRYVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride typically involves the reaction of isoindoline with butyric acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structural features allow researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Table 1: Synthesis Routes for this compound

StepReaction TypeDescription
1CyclizationFormation of the isoindoline core from suitable precursors.
2OxidationIntroduction of dioxo functionalities via oxidation reactions.
3EsterificationAttachment of the butyric acid moiety through esterification reactions.

Biological Research

The compound has been investigated for its biological properties, particularly in relation to neurodegenerative diseases and psychiatric disorders. It acts as a probe to study enzyme-substrate interactions and metabolic pathways involving isoindoline derivatives.

Case Study: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibit neuroprotective effects by modulating inflammatory cytokine levels in animal models of neurodegeneration. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Medicinal Applications

In medicine, this compound is being explored as a pharmaceutical intermediate. Its derivatives may possess biological activity that could lead to the development of new drugs targeting various diseases.

Table 2: Potential Medical Applications

Application AreaDescription
Cancer TreatmentIsoindoline derivatives have shown promise in inhibiting tumor growth and angiogenesis.
Anti-inflammatory DrugsCompounds derived from this structure may reduce levels of inflammatory cytokines such as TNFα.
Neuroprotective AgentsInvestigated for potential benefits in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Isoindole and Indole Derivatives

The compound shares structural similarities with other isoindole- and indole-based derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid HCl C₁₂H₁₆ClNO₂ 241.72 799266-56-1 Isoindole ring (1,3-dihydro), HCl salt
4-(2,3-Dihydro-1H-indol-1-yl)butanoic acid HCl C₁₂H₁₆ClNO₂ 241.72 1059626-21-9 Indole ring (2,3-dihydro), HCl salt
4-(5-Amino-1,3-dioxo-isoindol-2-yl)-butyric acid C₁₂H₁₂N₂O₄ 260.24 Not provided Amino and dioxo groups on isoindole ring
[4-(1,3-Dioxo-isoindol-2-yl)phenyl]acetyl chloride C₁₆H₁₀ClNO₃ 299.71 1185101-85-2 Aromatic acetyl chloride, dioxo-isoindole

Key Observations :

  • Isoindole vs. Indole Core : The target compound’s 1,3-dihydro-isoindole ring differs from the indole derivative (CAS 1059626-21-9) in ring saturation and nitrogen positioning, which may influence electronic properties and binding affinities .
  • Acid Derivatives : The acetyl chloride variant (CAS 1185101-85-2) introduces a reactive acyl chloride group, making it suitable for conjugation reactions, unlike the carboxylic acid in the target compound .

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Profiles
Compound Name Target/Application Key Functional Groups Notes
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid HCl Potential MMP inhibitor scaffold Isoindole, carboxylic acid Lacks sulfonyl groups for strong MMP binding
4-(1,3-Dioxo-isoindol-2-yl)-biphenyl sulfonyl MMP2/MMP9 inhibitor (IC₅₀ ~50–100 nM) Dioxo-isoindole, sulfonyl Enhanced enzyme inhibition due to sulfonyl group
4-Hydroxy-N,N-Diisopropyltryptamine HCl Serotonergic activity (5-HT receptor) Indole, hydroxyl, isopropylamine Psychoactive properties unrelated to isoindole analogs

Key Findings :

    Biological Activity

    4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

    Chemical Structure and Properties

    The compound belongs to the isoindoline family, characterized by a bicyclic structure that offers unique interactions with biological targets. Its chemical formula is C11H12ClNC_{11}H_{12}ClN with a molecular weight of approximately 211.68 g/mol. The presence of the isoindoline moiety is crucial for its biological effects.

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to pain and inflammation.
    • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

    Biological Activity Overview

    The following table summarizes key findings related to the biological activity of this compound:

    Biological Activity Description Reference
    Antinociceptive Effects Demonstrated ability to reduce pain responses in animal models.
    Neuroprotective Properties Potential to protect neurons from oxidative stress and apoptosis.
    Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines in vitro.
    Antimicrobial Activity Exhibits activity against various pathogens in vitro.
    GABA Receptor Modulation Influences GABAergic transmission, potentially aiding in anxiety and sleep disorders.

    Case Studies and Research Findings

    • Antinociceptive Study : A study published in Neuroscience Letters demonstrated that this compound significantly reduced nociceptive responses in rodent models, suggesting its potential use as an analgesic agent .
    • Neuroprotection Research : Research highlighted its neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines, indicating a mechanism that could be beneficial for neurodegenerative diseases .
    • Anti-inflammatory Properties : In vitro assays showed that the compound inhibited the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) from activated macrophages, suggesting its utility in inflammatory conditions .
    • Antimicrobial Activity : The compound was tested against a panel of bacterial strains and demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria .

    Structure-Activity Relationships (SAR)

    The structure of this compound plays a significant role in its biological activity. Variations in substituents on the isoindoline core can lead to changes in potency and selectivity for specific biological targets. For instance:

    • Modifications at the nitrogen position can enhance receptor binding affinity.
    • Alterations in the butyric acid moiety may influence solubility and bioavailability.

    Q & A

    Q. What are the standard synthetic routes for 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride, and how can reaction conditions be optimized?

    Methodological Answer:

    • Synthesis Strategy : The compound can be synthesized via condensation reactions between isoindoline derivatives and activated butyric acid precursors. For example, phthalimide-protected intermediates (e.g., 4-phthalimidobutanoic acid analogs) can be hydrolyzed under acidic conditions to yield the target compound .
    • Optimization : Use factorial design (e.g., 2^k factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error approaches by systematically identifying critical factors affecting yield and purity .
    • Key Metrics : Monitor reaction progress via HPLC or TLC, and characterize intermediates using NMR (e.g., tracking phthalimide deprotection via <sup>1</sup>H-NMR peak shifts) .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    Methodological Answer:

    • Analytical Workflow :
      • Purity : Quantify impurities via reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare against commercial standards .
      • Structural Confirmation : Use <sup>13</sup>C-NMR to verify the isoindoline ring (δ = 120–140 ppm for aromatic carbons) and the butyric acid backbone (δ = 30–40 ppm for methylene groups) .
      • Salt Formation : Confirm hydrochloride presence via chloride ion-selective electrode or elemental analysis .

    Q. What are the stability profiles of this compound under varying storage conditions?

    Methodological Answer:

    • Stability Testing :
      • Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks. Monitor decomposition via mass loss or HPLC .
      • Hydrolytic Sensitivity : Expose the compound to buffers (pH 1–13) and analyze degradation products (e.g., free isoindoline via LC-MS) .
      • Recommendations : Store under inert gas (N2/Ar) at –20°C to prevent oxidation and hydrolysis .

    Advanced Research Questions

    Q. How can computational modeling improve the design of derivatives or reaction pathways for this compound?

    Methodological Answer:

    • In Silico Tools :
      • Reaction Path Search : Use quantum mechanical calculations (e.g., DFT) to model transition states and predict regioselectivity in isoindoline functionalization .
      • Docking Studies : Screen derivatives for bioactivity (e.g., enzyme inhibition) using molecular docking software (AutoDock, Schrödinger) .
      • Data Integration : Combine computational results with experimental data (e.g., IC50 values) to prioritize synthetic targets .

    Q. How should researchers address contradictions between experimental data and theoretical predictions?

    Methodological Answer:

    • Root-Cause Analysis :
      • Variable Isolation : Use sensitivity analysis to identify experimental parameters (e.g., solvent polarity, steric effects) that deviate from computational models .
      • Validation : Re-run simulations with adjusted parameters (e.g., solvation effects) and compare with empirical results .
      • Case Study : If predicted reaction yields exceed experimental results, re-examine catalyst degradation or side reactions (e.g., dimerization) via MS/MS .

    Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

    Methodological Answer:

    • Separation Strategies :
      • Membrane Technology : Use nanofiltration membranes (MWCO = 200–500 Da) to separate the target compound (MW ~280 g/mol) from smaller byproducts .
      • Chromatography : Optimize flash column conditions (e.g., silica gel, eluent = CH2Cl2/MeOH gradient) or employ preparative HPLC with ion-pair reagents (e.g., TFA) .
      • Crystallization : Screen solvents (e.g., EtOAc/hexane) to isolate the hydrochloride salt with >99% purity .

    Q. How can researchers leverage this compound in studying biological systems?

    Methodological Answer:

    • Biological Applications :
      • Protease Inhibition : Use as a scaffold for designing inhibitors targeting enzymes with hydrophobic active sites (e.g., γ-secretase) .
      • Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds (e.g., 4-aminobutyric acid derivatives) .
      • Mechanistic Studies : Track cellular uptake via fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.